2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide
Overview
Description
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is a chemical compound with the IUPAC name 1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene . It has a molecular weight of 385.93 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Relay Propagation of Crowding
The trifluoromethyl group serves both as an emitter and transmitter of steric pressure, impacting the selectivity of base attacks on positions adjacent to bromo and trifluoromethyl groups in various benzene derivatives. This phenomenon is crucial in understanding the reactivity and selectivity in chemical reactions involving compounds like 2-bromo-4,6-bis(trifluoromethyl)benzyl bromide and its analogs (Schlosser et al., 2006).
Grignard Reagent Formation
Attempts to synthesize a tri-Grignard reagent from 1-bromo-2,6-bis(chloromethyl)benzene resulted in partial reaction, leading to a di-Grignard reagent. This highlights challenges and unexpected outcomes in reactions involving multifunctional bromo compounds similar to this compound, due to steric hindrance (de Boer et al., 2001).
Synthesis of Grignard Reagents
An improved and safe method for the preparation of Grignard reagents from precursor bromides, including those similar to this compound, has been developed. This method is crucial for advancing the synthesis of complex organic molecules while ensuring safety (Leazer et al., 2003).
Aryne Route to Naphthalenes
The generation and interception of aryne intermediates from bromo(trifluoromethyl)benzenes, analogous to this compound, offer a pathway to synthesize naphthalene derivatives. This strategy is significant for constructing polycyclic aromatic compounds with potential applications in materials science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Ionic Liquids in Trifluoromethylation Reactions
Ionic liquids serve as efficient media for nucleophilic trifluoromethylation reactions involving compounds like this compound. This advancement is crucial for the development of environmentally benign reaction conditions in synthetic chemistry (Kim & Shreeve, 2004).
Mechanism of Action
Target of Action
It’s known that benzylic bromides, a class of compounds to which this molecule belongs, often participate in reactions at the benzylic position .
Mode of Action
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide likely interacts with its targets through a free radical mechanism . In such reactions, a molecule known as N-bromosuccinimide (NBS) initiates the process by losing a bromine atom, leaving behind a succinimidyl radical . This radical then abstracts a hydrogen atom from the benzylic position, forming succinimide and a benzylic radical . The benzylic radical can then react with NBS to form the brominated product .
Biochemical Pathways
The compound’s potential to participate in free radical reactions suggests it could influence a variety of biochemical processes, particularly those involving benzylic positions .
Result of Action
Its potential to participate in free radical reactions at the benzylic position suggests it could influence a variety of molecular and cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemicals . Additionally, safety data suggests that the compound should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBISYJKDXSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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